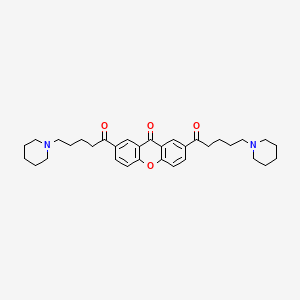

9H-Xanthen-9-one, 2,7-bis(1-oxo-5-(piperidino)pentyl)-

Cat. No. B8649558

Key on ui cas rn:

37972-07-9

M. Wt: 530.7 g/mol

InChI Key: ORRBWUDREKSBGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04041165

Procedure details

Following the procedure of Example 42, only substituting for 2,7-bis(4-piperidinobutyryl)xanthene, 25.8 g (0.05 mole) 2,7-bis(5-piperidinovaleryl)xanthene and using 600 ml of glacial acetic acid and 19.7 g (0.066 mole) sodium dichromate, the solid obtained is recrystallized from a benzene-heptane mixture to give the title compound, M.P. 109°-110° C.

Name

2,7-bis(4-piperidinobutyryl)xanthene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2,7-bis(5-piperidinovaleryl)xanthene

Quantity

25.8 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

N1(CCCC(C2C=CC3OC4C(=CC(C(=O)CCCN5CCCCC5)=CC=4)CC=3C=2)=[O:11])CCCCC1.[N:37]1([CH2:43][CH2:44][CH2:45][CH2:46][C:47]([C:49]2[CH:62]=[CH:61][C:60]3[O:59][C:58]4[C:53](=[CH:54][C:55]([C:63](=[O:74])[CH2:64][CH2:65][CH2:66][CH2:67][N:68]5[CH2:73][CH2:72][CH2:71][CH2:70][CH2:69]5)=[CH:56][CH:57]=4)[CH2:52][C:51]=3[CH:50]=2)=[O:48])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[N:37]1([CH2:43][CH2:44][CH2:45][CH2:46][C:47]([C:49]2[CH:62]=[CH:61][C:60]3[O:59][C:58]4[C:53](=[CH:54][C:55]([C:63](=[O:74])[CH2:64][CH2:65][CH2:66][CH2:67][N:68]5[CH2:69][CH2:70][CH2:71][CH2:72][CH2:73]5)=[CH:56][CH:57]=4)[C:52](=[O:11])[C:51]=3[CH:50]=2)=[O:48])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

2,7-bis(4-piperidinobutyryl)xanthene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3OC2C=C1)C(CCCN1CCCCC1)=O

|

Step Two

|

Name

|

2,7-bis(5-piperidinovaleryl)xanthene

|

|

Quantity

|

25.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCCCC1)CCCCC(=O)C1=CC=2CC3=CC(=CC=C3OC2C=C1)C(CCCCN1CCCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

19.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized from a benzene-heptane mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCCCC1)CCCCC(=O)C1=CC=2C(C3=CC(=CC=C3OC2C=C1)C(CCCCN1CCCCC1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |